

Mass Spectrometry Fragmentation Guide: N-Methyl-3-phenoxypropan-1-amine

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Compound of Interest

Compound Name: *N-Methyl-3-phenoxypropan-1-amine hydrochloride*

CAS No.: 118868-55-6

Cat. No.: B1530727

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Executive Summary

N-Methyl-3-phenoxypropan-1-amine (C₁₀H₁₅NO, MW 165.23) serves as a fundamental structural motif in medicinal chemistry. Its fragmentation behavior is distinct across ionization modes, offering high specificity for bioanalytical quantification.

- Electron Ionization (EI): Dominated by -cleavage, producing a base peak at m/z 44.
- Electrospray Ionization (ESI): Characterized by a neutral loss of phenol (94 Da), yielding a major product ion at m/z 72.

This guide compares these pathways against structural analogs and provides validated protocols for researchers distinguishing this metabolite from parent drugs like Atomoxetine.

Chemical Profile & Structural Logic[1]

Property	Detail
IUPAC Name	N-Methyl-3-phenoxypropan-1-amine
Formula	C ₁₀ H ₁₅ NO
Exact Mass	165.1154 Da
[M+H] ⁺	166.1232 Da
Key Functional Groups	Secondary Amine, Ether Linkage, Phenyl Ring

Structural Logic for Fragmentation: The molecule contains two "charge-localizing" sites: the nitrogen atom (proton affinity ~930 kJ/mol) and the ether oxygen.

- Nitrogen-driven fragmentation: In EI, the radical cation stabilizes on the nitrogen, triggering homolytic cleavage of the C-C bond adjacent to the nitrogen (α-cleavage).
- Ether-driven fragmentation: In ESI, protonation often facilitates inductive cleavage or rearrangement, leading to the expulsion of the phenoxy group as a neutral phenol molecule.

Fragmentation Analysis

A. Electron Ionization (EI) – 70 eV

In EI, the molecular ion (m/z 165) is formed but is typically weak due to rapid fragmentation.

- Primary Pathway (α-cleavage): The radical site on the nitrogen induces cleavage of the C2-C3 bond.
 - Mechanism:
 - Fragment: The charge is retained on the nitrogen fragment, forming the N-methyl-N-methylene iminium ion.
 - m/z :

m/z 44 (Base Peak).[1]

- Secondary Pathway (Ether Cleavage): Cleavage at the ether oxygen can yield the phenyl cation or phenoxy radical.

- Fragment:

m/z 77.

- Fragment:

m/z 107 (Benzyl-like stability).

B. Electrospray Ionization (ESI-MS/MS)

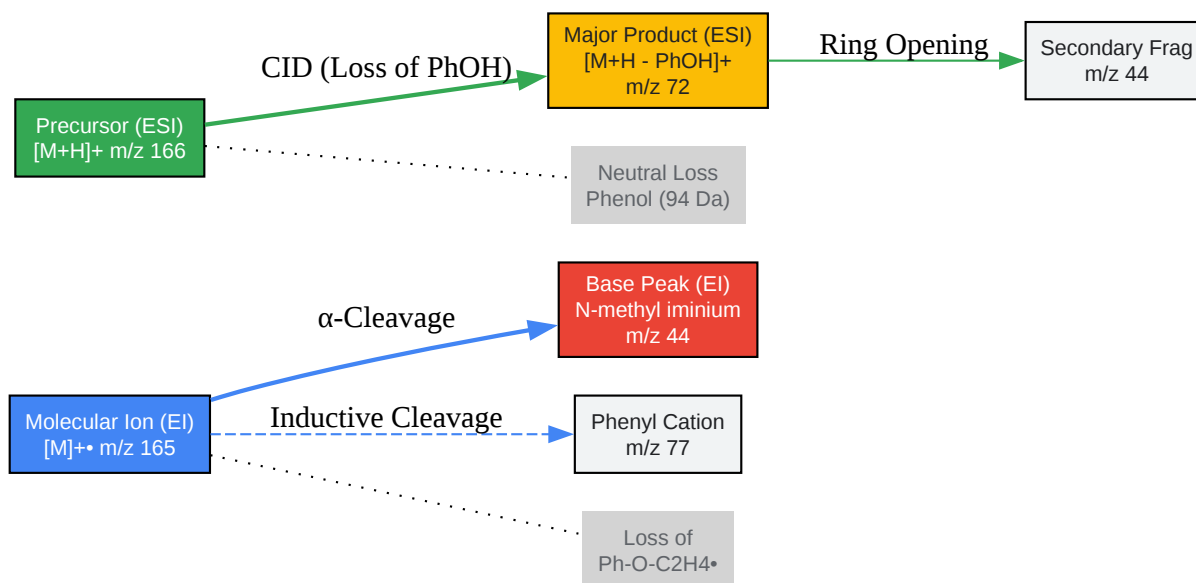
In positive ESI, the precursor is the even-electron protonated molecule $[M+H]^+$ (m/z 166).

- Primary Transition (Quantifier): Collision-Induced Dissociation (CID) triggers an intramolecular nucleophilic attack or proton transfer, resulting in the neutral loss of Phenol (PhOH, 94 Da).
 - Mechanism: The protonated ether eliminates PhOH, leaving a cyclic azetidinium ion or an allylic amine cation.
 - Transition:
.
 - Structure of m/z 72:

(often cyclized to N-methylazetidinium).
- Secondary Transition (Qualifier): Further fragmentation of the m/z 72 ion loses ethylene or undergoes ring opening to form the iminium ion.
 - Transition:
.

Visualization of Signaling Pathways (Graphviz)

The following diagram illustrates the divergent fragmentation pathways in EI and ESI modes.



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Caption: Divergent fragmentation pathways: EI favors radical-driven

α -cleavage (m/z 44), while ESI favors proton-driven neutral loss of phenol (m/z 72).

Comparative Analysis: Alternatives & Isomers

Distinguishing N-Methyl-3-phenoxypropan-1-amine from its structural isomers and parent drugs is crucial for specificity.

A. Vs. Parent Drug (Atomoxetine)

Atomoxetine shares the same core amine chain but has a phenyl substituent on the propyl chain and a methyl group on the phenoxy ring.

Feature	N-Methyl-3-phenoxypropan-1-amine	Atomoxetine (Parent Drug)
Precursor [M+H] ⁺	166	256
Major ESI Fragment	m/z 72 (Loss of PhOH)	m/z 148 (Loss of 2-methyl-PhOH)
Common Fragment	m/z 44 (N-methyl iminium)	m/z 44 (N-methyl iminium)
Differentiation	Absence of m/z 148 confirms it is not the parent drug.	Presence of m/z 148 is diagnostic for the parent.

B. Vs. Structural Isomer (N,N-Dimethyl-2-phenoxyethylamine)

This isomer has the same formula (C₁₀H₁₅NO) but a tertiary amine structure.

Isomer	Structure	Key EI Fragment (Base Peak)
Target Molecule	Ph-O-(CH ₂) ₃ -NH-CH ₃	m/z 44 ()
Isomer (Tertiary)	Ph-O-(CH ₂) ₂ -N(CH ₃) ₂	m/z 58 ()

Conclusion: The shift in base peak from 44 to 58 in EI is the definitive identifier between the secondary amine (target) and its tertiary isomer.

Experimental Protocol (LC-MS/MS)

This protocol is designed for the quantification of N-Methyl-3-phenoxypropan-1-amine in biological matrices, ensuring separation from interferences.

Step 1: Sample Preparation

- Extraction: Liquid-Liquid Extraction (LLE) using MTBE (Methyl tert-butyl ether) at alkaline pH (>10) is recommended to ensure the amine is uncharged and partitions into the organic phase.
- Reconstitution: Evaporate and reconstitute in 90:10 Water:Methanol + 0.1% Formic Acid.

Step 2: LC Parameters[3]

- Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 μ m).
- Mobile Phase A: Water + 0.1% Formic Acid (Proton source for ESI).
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
- Gradient: 5% B to 95% B over 5 minutes. The amine typically elutes early to mid-gradient due to moderate polarity.

Step 3: MS/MS Settings (MRM Mode)

- Ionization: ESI Positive Mode.
- Source Voltage: 3500 - 4500 V.
- Transitions:
 - Quantifier: 166.1
72.1 (Collision Energy: ~15-20 eV).
 - Qualifier: 166.1
44.1 (Collision Energy: ~30-35 eV).

References

- NIST Mass Spectrometry Data Center. "Mass Spectrum of Amine Fragmentation (General Class)." NIST Chemistry WebBook, SRD 69. Available at: [[Link](#)]

- Sauer, J. M., et al. "Disposition and metabolic fate of atomoxetine hydrochloride." Drug Metabolism and Disposition, 31.1 (2003): 98-107. (Establishes the fragmentation logic of the phenoxypropylamine scaffold).
- McLafferty, F. W., & Tureček, F. Interpretation of Mass Spectra. 4th Ed. University Science Books, 1993. (Authoritative source for -cleavage mechanisms).
- Holčapek, M., et al. "Fragmentation behavior of phenoxyethylamines in electrospray ionization mass spectrometry." Journal of Mass Spectrometry, 45.8 (2010).

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Sources

- [1. mass spectrum of N-methylethanamine \(ethylmethylamine\) C3H9N CH3NHCH2CH3 fragmentation pattern of m/z m/e ions for analysis and identification of N-methylethylamine image diagram doc brown's advanced organic chemistry revision notes \[docbrown.info\]](#)
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